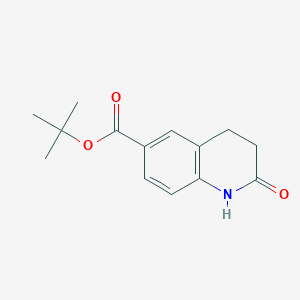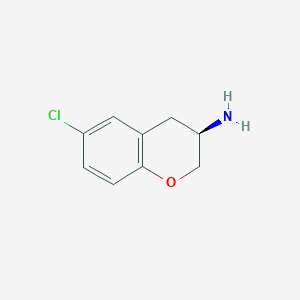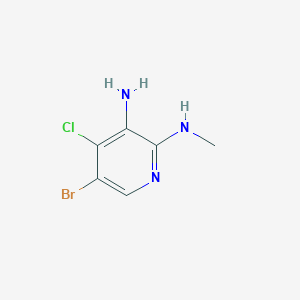
5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a methylated diamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine typically involves multi-step reactions starting from pyridine derivativesSpecific conditions such as the use of bromine and chlorine reagents, along with catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery .
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It may serve as a lead compound for designing inhibitors or modulators of specific biological targets .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-chloro-4-methylpyridine
- 3-Bromo-2-chloro-6-methylpyridine
- 5-Bromo-2-hydroxy-4-methylpyridine
Comparison: Compared to these similar compounds, 5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine is unique due to the presence of the N2-methyl group and the diamine functionality. This structural difference imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H7BrClN3 |
|---|---|
Poids moléculaire |
236.50 g/mol |
Nom IUPAC |
5-bromo-4-chloro-2-N-methylpyridine-2,3-diamine |
InChI |
InChI=1S/C6H7BrClN3/c1-10-6-5(9)4(8)3(7)2-11-6/h2H,9H2,1H3,(H,10,11) |
Clé InChI |
RDTAUNUBPHPFMJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(C(=C1N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)

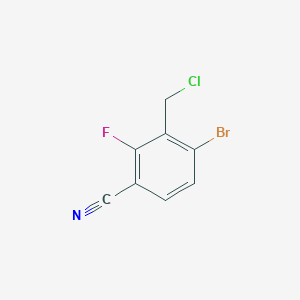
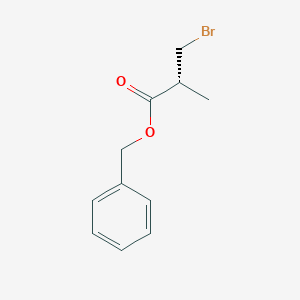
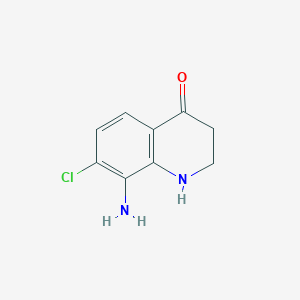
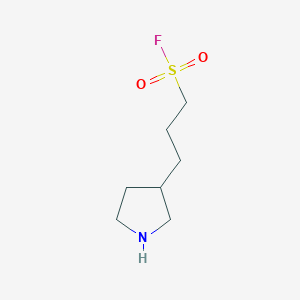
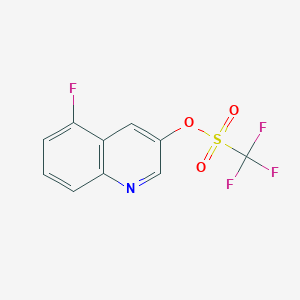

![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12964151.png)
![(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one](/img/structure/B12964159.png)
![6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B12964167.png)
